molecular formula C12H17NO B1388768 3-(2,3-Dimethylphenoxy)pyrrolidine CAS No. 946715-32-8

3-(2,3-Dimethylphenoxy)pyrrolidine

Cat. No. B1388768
CAS RN: 946715-32-8
M. Wt: 191.27 g/mol
InChI Key: KLRZIWKEHRGGDE-UHFFFAOYSA-N
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Description

“3-(2,3-Dimethylphenoxy)pyrrolidine” is a compound with the molecular formula C12H17NO . It is a type of pyrrolidine, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-(2,3-Dimethylphenoxy)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a P(NMe 2) 3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones provides functionalized pyrrolidines in good yields with exclusive chemoselectivity and high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dimethylphenoxy)pyrrolidine” is represented by the SMILES string CC1=C(C(=CC=C1)OC2CCNC2)C . This indicates that the compound contains a pyrrolidine ring attached to a dimethylphenyl group via an oxygen atom .


Chemical Reactions Analysis

Pyrrolidine compounds, including “3-(2,3-Dimethylphenoxy)pyrrolidine”, can undergo various chemical reactions. For example, a P(NMe 2) 3-mediated reductive amination/base-catalyzed Michael addition cascade can be used to synthesize functionalized pyrrolidines .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2,3-Dimethylphenoxy)pyrrolidine” is 191.28 . Other physical and chemical properties specific to “3-(2,3-Dimethylphenoxy)pyrrolidine” are not available in the search results.

Safety and Hazards

The safety data sheet for “3-(2,3-Dimethylphenoxy)pyrrolidine” suggests that it is an irritant and recommends avoiding prolonged exposure . It also advises not to breathe the vapor and to use caution when handling .

properties

IUPAC Name

3-(2,3-dimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZIWKEHRGGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenoxy)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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